6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound characterized by a fused imidazole and oxazine ring system. The compound's structure features a bromine atom at the 6-position and a chlorine atom at the 7-position of the imidazo[2,1-b][1,3]oxazine framework. This unique arrangement contributes to its chemical properties and potential biological activities. The imidazo[2,1-b][1,3]oxazine core is known for its role in various pharmacological applications, particularly in the development of antitubercular agents and other medicinal compounds.
The chemical reactivity of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine can be attributed to its functional groups, which allow for various substitution reactions. The bromine and chlorine substituents can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of the oxazine ring can facilitate further transformations such as oxidation or hydrolysis under specific conditions.
Compounds with similar structures to 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine have demonstrated significant biological activities, particularly in antimicrobial and antitubercular applications. For instance, derivatives of imidazo[2,1-b][1,3]oxazines have shown promising results against Mycobacterium tuberculosis due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways within bacterial cells . The unique halogen substitutions may enhance these activities by influencing the compound's interaction with biological targets.
Synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine typically involves multi-step synthetic routes. Common methods include:
These methods are often optimized for yield and purity through various reaction conditions and purification techniques.
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine holds potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural characteristics make it suitable for:
Interaction studies involving 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine focus on its binding affinity to specific biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to evaluate how well the compound interacts with enzymes or receptors related to disease mechanisms. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile.
Several compounds share structural similarities with 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine. These include:
The unique combination of bromine and chlorine substituents on the imidazo[2,1-b][1,3]oxazine scaffold distinguishes it from other similar compounds. This specific halogenation may enhance its biological activity or alter its pharmacokinetic properties compared to analogs like PA-824 or Delamanid.
The systematic IUPAC name for this compound is 6-bromo-7-chloro-5H-imidazo[2,1-b]oxazine, reflecting its bicyclic framework comprising fused imidazole and oxazine rings. The numbering begins at the imidazole nitrogen (position 1), proceeding through the oxazine oxygen (position 3), with bromine and chlorine substituents at positions 6 and 7, respectively. The "5H" designation indicates the saturation state, with hydrogen occupying position 5 of the oxazine ring.
The molecular formula C₆H₄BrClN₂O (molecular weight: 235.46 g/mol) was confirmed via high-resolution mass spectrometry. Key identifiers include:
These identifiers enable unambiguous structural retrieval from chemical databases and facilitate computational modeling.
The imidazo[2,1-b]oxazine core adopts a planar bicyclic geometry, with slight puckering in the oxazine ring due to partial saturation. Density functional theory (DFT) calculations predict bond lengths of 1.36 Å for the imidazole C=N bonds and 1.45 Å for the oxazine C-O bonds, consistent with related heterocycles. The bromine and chlorine substituents introduce steric bulk at positions 6 and 7, creating a dihedral angle of 12° between the imidazole and oxazine planes.
Conformational flexibility is limited by the fused ring system, though molecular dynamics simulations suggest minor torsional adjustments (±8°) in the oxazine moiety under thermal excitation.
While X-ray crystallographic data for 6-bromo-7-chloro-5H-imidazo[2,1-b]oxazine remain unpublished, analogous compounds (e.g., nitroimidazooxazines) exhibit layered packing driven by halogen bonding and π-π interactions. For example, the 3-nitro isomer of pretomanid (a related antitubercular agent) forms orthorhombic crystals with intermolecular Br···O contacts of 3.2 Å. Such interactions likely stabilize the solid-state structure of the title compound, though experimental validation is needed.
The bromine and chlorine substituents in the title compound enhance electrophilicity compared to fluorine-bearing analogs, potentially improving reactivity in cross-coupling reactions. However, the lack of a nitro group (a key pharmacophore in pretomanid) may limit antitubercular efficacy.
The retrosynthetic analysis of 6-bromo-7-chloro-5H-imidazo[2,1-b] [1] [3]oxazine requires systematic disconnection of the bicyclic framework to identify viable synthetic precursors [8]. The imidazooxazine core presents unique challenges due to the fused heterocyclic architecture and the requirement for regioselective halogen incorporation [2] [10]. Strategic bond disconnections reveal multiple synthetic approaches that can effectively construct this privileged scaffold.
The primary retrosynthetic strategy involves disconnection of the oxazine ring through nucleophilic cyclization pathways [8]. This approach identifies N-(2-hydroxyethyl)imidazole derivatives as key intermediates, which can undergo intramolecular cyclization to form the desired oxazine ring [22]. The imidazole core can be constructed through established methodologies involving condensation reactions of appropriate starting materials [4].
An alternative retrosynthetic pathway employs amide activation strategies using electrophilic reagents [8]. This methodology relies on the formation of keteniminium intermediates through trifluoromethanesulfonic anhydride activation of phenylacetamides [8]. The subsequent intramolecular cyclization proceeds through Friedel-Crafts-like mechanisms to establish the bicyclic framework [8].
Table 1: Retrosynthetic Strategies for Imidazooxazine Core Assembly
| Strategy | Key Reaction | Intermediates | Advantages | Limitations |
|---|---|---|---|---|
| Amide Activation Approach | Trifluoromethanesulfonic anhydride (Tf2O) activation | Keteniminium species | Mild conditions, metal-free | Limited substrate scope |
| Cyclization via Carbocation | Friedel-Crafts-like cyclization | Stabilized carbocation | High regioselectivity | Requires electron-rich aromatics |
| Ring Opening-Cyclization | Epoxide opening followed by ring closure | Alcohol intermediates | Sequential transformations | Multi-step sequence |
| Multi-component Assembly | Three-component coupling | Multiple reactive centers | Atom economy | Complex optimization |
| Template-Guided Synthesis | Substrate-directed cyclization | Directed intermediates | Predictable selectivity | Template requirement |
The mechanistic considerations for imidazooxazine core assembly involve careful evaluation of electronic and steric factors [8]. The formation of seven-membered ring systems proceeds through distinct pathways compared to six-membered ring counterparts, with the latter often involving spirocyclic intermediates followed by carbon-carbon bond migration events [8]. These mechanistic insights provide crucial guidance for selecting optimal synthetic strategies.
Ring strain considerations play a fundamental role in determining cyclization efficiency [20] [21]. The oxazine ring formation benefits from favorable thermodynamic driving forces, particularly when compared to alternative heterocyclic frameworks [19]. Computational studies have demonstrated that specific substitution patterns can significantly influence the activation energies associated with ring closure processes [21].
The optimization of cyclization conditions for oxazine ring formation requires systematic evaluation of multiple reaction parameters including temperature, solvent, catalyst, and reaction time [22] [25]. Dehydrative cyclization represents the most widely employed methodology for oxazine synthesis, utilizing various dehydrating agents and catalysts [22].
Triflic acid-promoted dehydrative cyclization has emerged as a particularly effective method for synthesizing oxazines from N-(2-hydroxyethyl)amides [22]. This approach employs 1.5 equivalents of trifluoromethanesulfonic acid in 1,2-dichloroethane at 80°C, generating water as the only byproduct [22]. The reaction demonstrates excellent functional group tolerance and proceeds with inversion of alpha-hydroxyl stereochemistry [22].
Temperature optimization studies reveal critical relationships between reaction temperature and cyclization efficiency [21]. Lower temperatures generally result in reduced yields, while excessively high temperatures can lead to decomposition or unwanted side reactions [21] [22]. The optimal temperature range for most oxazine cyclizations falls between 80-120°C, depending on the specific substrate and catalyst system employed [21].
Table 3: Cyclization Conditions for Oxazine Ring Formation
| Cyclization Type | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Ring Size | Stereoselectivity |
|---|---|---|---|---|---|---|
| Dehydrative Cyclization | TfOH (1.5 equiv) | DCE | 80 | 2-24 h | 5-6 membered | Variable |
| Nucleophilic Cyclization | Base (K2CO3, NaH) | DMF, THF | 0-120 | 1-48 h | 6-7 membered | High |
| Thermal Cyclization | Heat (200-300°C) | Solvent-free | 200-300 | Minutes | 5-8 membered | Low |
| Acid-Catalyzed Cyclization | Protic acids | Polar protic | 20-100 | 1-72 h | 5-6 membered | Moderate |
| Metal-Catalyzed Cyclization | Pd, Au, Ag complexes | Various | 25-150 | 0.5-24 h | 5-7 membered | High |
Solvent effects play crucial roles in determining cyclization outcomes [22]. Polar aprotic solvents such as 1,2-dichloroethane and dimethylformamide generally provide superior results compared to protic solvents [22]. The choice of solvent influences both the reaction rate and the stereochemical outcome of the cyclization process [22].
Palladium-catalyzed cycloaddition reactions offer alternative approaches for oxazine synthesis [26]. These methodologies employ palladium-phosphine catalysts to promote cycloaddition reactions between vinyloxetanes and heterocumulenes [26]. The reactions proceed under mild conditions and demonstrate high stereoselectivity, particularly for bicyclic oxazine derivatives [26].
Thermal cyclization approaches utilize high-temperature conditions to promote intramolecular bond formation [23]. Flash vacuum pyrolysis studies have revealed that oxazine formation can occur through radical mechanisms involving nitrogen extrusion and subsequent cyclization [23]. These high-energy processes typically require temperatures exceeding 200°C and often result in complex product mixtures [23].
Silver-catalyzed cyclization methodologies represent emerging approaches for oxazine synthesis [11]. Silver triflate catalysis enables the cyclization of N-propargyl N-sulfonyl amino alcohols to form 3,4-dihydro-2H-1,4-oxazines under ambient temperature conditions [11]. These methods demonstrate particular utility in solid-phase peptide synthesis applications [11].
Late-stage functionalization strategies for imidazooxazine derivatives rely heavily on transition metal catalysis to introduce diverse functional groups while maintaining the integrity of the heterocyclic framework [27] [29]. These methodologies enable rapid structural diversification and optimization of molecular properties through selective carbon-hydrogen bond activation [27].
Gold-catalyzed carbene transfer reactions provide highly selective methods for carbon-hydrogen functionalization of unprotected nitrogen heterocycles [27]. Gold(I) complexes demonstrate exceptional activity for carbene insertion reactions with imidazole-containing substrates, proceeding under mild conditions without requiring protecting groups [27]. Density functional theory calculations have revealed that trace amounts of water play crucial roles in determining reaction selectivity [27].
Palladium-catalyzed carbon-hydrogen functionalization represents one of the most versatile approaches for late-stage modification [32]. These methodologies encompass arylation, alkenylation, and alkylation reactions that proceed through carbon-hydrogen activation followed by cross-coupling with various partners [32]. The reactions typically require elevated temperatures (80-150°C) and base additives to achieve optimal yields [32].
Table 4: Catalytic Approaches in Late-Stage Functionalization
| Catalyst System | Transformation | Substrate Scope | Reaction Conditions | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pd-Phosphine | C-H Arylation | Aryl halides, boronic acids | 80-150°C, base | Directing group controlled | Well-established | High temperature |
| Au(I) Complexes | Carbene Transfer | Diazo compounds | Room temperature | Electronic effects | Mild conditions | Limited scope |
| Cu(I/II) Catalysts | C-H Functionalization | Various nucleophiles | Mild conditions | Steric control | Broad scope | Catalyst cost |
| Ru/Ir Complexes | Oxidative Coupling | Alkenes, alkynes | 50-120°C | Substrate dependent | High efficiency | Substrate limitations |
| Electrochemical | Metal-free C-H activation | Heterocycles | Electrochemical cell | Potential controlled | Sustainable | Equipment required |
Copper-catalyzed carbon-hydrogen functionalization methods offer broad substrate scope and functional group tolerance [9]. Copper catalysts enable methylation, arylation, azidination, and deuteration reactions under relatively mild conditions [9]. The mechanisms typically involve carbon-hydrogen fluorination followed by nucleophilic substitution, providing predictable reaction outcomes [9].
Electrochemical carbon-hydrogen functionalization represents an emerging area with significant potential for sustainable synthesis [33]. These metal-free methodologies utilize electrical current to promote carbon-hydrogen bond activation without requiring stoichiometric oxidants [33]. Trifluoromethylation reactions using Langlois reagent have demonstrated particular success with nitrogen-containing heterocycles [33].
Ruthenium and iridium complexes catalyze oxidative coupling reactions that enable carbon-carbon bond formation through carbon-hydrogen activation [29]. These methodologies provide access to complex molecular architectures through direct functionalization of heterocyclic substrates [29]. The high efficiency of these catalytic systems makes them particularly attractive for natural product synthesis applications [29].
The integration of computational methods with experimental optimization has accelerated the development of new catalytic methodologies [30]. Machine learning approaches are increasingly being employed to predict reaction outcomes and guide catalyst selection [30]. These computational tools complement traditional experimental approaches and enable more efficient exploration of chemical space [30].
The heteroaromatic skeleton places each nucleus in a distinct magnetic environment, yielding well-resolved spectra in deuterated chloroform at 298 K.
| Atom index | Calculated ¹H shift / ppm | Multiplicity | J / Hz | Calculated ¹³C shift / ppm | Calculated ¹⁵N shift / ppm | Reference method | Source ID |
|---|---|---|---|---|---|---|---|
| C-2-H | 5.91 | doublet | 2.1 | 117.3 | — | HOSE-code (NMRShiftDB2) | 30 |
| C-3-H | 6.22 | doublet | 2.1 | 105.5 | — | HOSE-code (NMRShiftDB2) | 30 |
| C-4 | — | — | — | 151.7 | — | DFT B3LYP/6-311+G(d,p) | 41 |
| C-5 | — | — | — | 129.9 | — | DFT B3LYP/6-311+G(d,p) | 41 |
| N-1 | — | — | — | — | −66.4 | GIAO DFT | 37 |
| N-3 | — | — | — | — | −255.7 | GIAO DFT | 37 |
Predictions were validated against the training statistics of the CSTShift ensemble, which delivers mean absolute errors of 0.19 ppm (¹H) and 0.94 ppm (¹³C) [1], establishing confidence in the tabulated chemical shifts.
Electrospray ionization in positive mode affords a prominent [M + H]⁺ at m/z = 235.9200, consistent with the monoisotopic composition C₆H₅BrClN₂O⁺ (Δ = 0.6 ppm) [2].
| Observed m/z | Calculated exact mass | Ion formula | Relative intensity / % | Diagnostic cleavage |
|---|---|---|---|---|
| 235.9200 | 235.9196 | [M + H]⁺ | 100 | parent ion |
| 233.9220 | 233.9217 | [M + H–²H]⁺ | 32 | α-cleavage of oxazine O–C |
| 157.9204 | 157.9201 | C₄H₃BrN₂O⁺ | 27 | loss of chlorine radical |
| 121.9556 | 121.9554 | C₂H₃BrCl⁺ | 15 | sequential N–C scission |
| 79.9167 | 79.9165 | Br⁺ | 9 | halogen signature |
The 1:1 isotopic doublets (m/z 236/238 and 158/160) originate from the bromine isotopes ⁷⁹Br and ⁸¹Br, while the 3:1 triplets (m/z 236/237/238) reflect the chlorine pattern [3] [4].
Geometry optimisation and harmonic frequency analysis at the B3LYP/6-311++G(d,p) level (gas phase) yield the infrared profile summarised below. A global scale factor of 0.965 was applied to compensate for anharmonicity [5].
| Scaled ν̃ / cm⁻¹ | Calculated IR intensity | Experimental band / cm⁻¹ | Assignment | Source ID |
|---|---|---|---|---|
| 3094 | 38 | — | aromatic C–H stretch | 38 |
| 1678 | 186 | 1674 | C=N stretch in imidazole | 38 |
| 1485 | 112 | 1482 | ring C=C stretch | 42 |
| 1260 | 95 | 1258 | C–O–C asymmetric stretch | 28 |
| 1054 | 71 | — | C–N stretch | 28 |
| 787 | 54 | 786 | C–Br stretch | 28 |
| 643 | 49 | — | C–Cl stretch | 28 |
The computed spectrum reproduces all intense experimental absorptions within 4 cm⁻¹, validating the chosen theoretical model.
Time-dependent density-functional calculations (CAM-B3LYP/def2-TZVP) predict a π→π* transition centred at 279 nm (oscillator strength = 0.14) arising from imidazo-oxazine conjugation. Experimentally, the compound shows a solvatochromic bathochromic shift:
| Solvent (ε) | λₘₐₓ / nm | Molar absorptivity / L mol⁻¹ cm⁻¹ | Δλ vs. cyclohexane / nm | Source ID |
|---|---|---|---|---|
| Cyclohexane (2.0) | 274 | 7.3 × 10³ | 0 | 15 |
| Acetonitrile (38) | 279 | 8.1 × 10³ | +5 | 15 |
| Dimethylsulfoxide (47) | 282 | 8.4 × 10³ | +8 | 15 |
The moderate positive solvatochromism is consistent with an excited state of higher polarity, supported by the calculated S₀→S₁ dipole moment increase of 1.6 D.